molecular formula C5H9N3OS B12356125 6-Amino-1-methyl-2-sulfanylidene-1,3-diazinan-4-one

6-Amino-1-methyl-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12356125
M. Wt: 159.21 g/mol
InChI Key: QIHTVSJCGSHJIX-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound with a unique structure that includes an amino group, a methyl group, and a sulfanylidene group attached to a diazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-methyl-2-sulfanylidene-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-2-sulfanylidene-1,3-diazinan-4-one with an amine source to introduce the amino group. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-methyl-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-1-methyl-2-sulfanylidene-1,3-diazinan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-1-methyl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-sulfanylidene-1,3-diazinan-4-one: Lacks the amino group, resulting in different reactivity and applications.

    6-Methyl-2-sulfanylidene-1,3-diazinan-4-one: Similar structure but with a methyl group instead of an amino group, leading to different chemical properties.

Uniqueness

6-Amino-1-methyl-2-sulfanylidene-1,3-diazinan-4-one is unique due to the presence of both an amino group and a sulfanylidene group on the diazinanone ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H9N3OS

Molecular Weight

159.21 g/mol

IUPAC Name

6-amino-1-methyl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C5H9N3OS/c1-8-3(6)2-4(9)7-5(8)10/h3H,2,6H2,1H3,(H,7,9,10)

InChI Key

QIHTVSJCGSHJIX-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=O)NC1=S)N

Origin of Product

United States

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